Tanshinone I
Overview
Description
Tanshinone I is a natural diterpenoid quinone compound that can be isolated from Salvia miltiorrhiza . It has a wide range of biological effects including anti-cancer, antioxidant, neuroprotective, and anti-inflammatory activities .
Synthesis Analysis
Tanshinone I can be synthesized via the intermediate 3-hydroxy-8-methyl-1,4-phenanthrenedione . The low overall yields and the use of expensive reagents in the synthesis process were minimized by the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .Molecular Structure Analysis
Tanshinone I is a part of the tanshinone compounds which can be divided into different types, among which tanshinone I is considered one of the most important components .Chemical Reactions Analysis
The synthesis of Tanshinone I involves the use of the Diels–Alder reaction to directly construct the 1,4-phenanthrenedione scaffold .Physical And Chemical Properties Analysis
Tanshinone I is a fat-soluble compound with poor water solubility . Its empirical formula is C18H12O3, and its molecular weight is 276.29 .Scientific Research Applications
Anti-Tumor Activity in Ovarian Cancer
Tanshinone I has shown promising results in inhibiting the malignant biological properties of ovarian cancer. It induces apoptosis and autophagy by inactivating the PI3K/AKT/mTOR pathway, suggesting a therapeutic potential for ovarian cancer treatment (Jin Zhou, Yuanyuan Jiang, Huan Chen, Yichao Wu, Li Zhang, 2019).
Anticancer Effects in Lung Cancer
Research on human non-small cell lung cancer has revealed that Tanshinone I significantly inhibits migration, invasion, and gelatinase activity, reducing tumorigenesis and metastasis. This suggests its potential as an anticancer agent for lung cancer without direct cytotoxicity (Chen-Yu Lee, Hui-Fang Sher, Huei-Wen Chen, Chun-Chi Liu, Ching-Hsien Chen, Choun-Sea Lin, Pan‐Chyr Yang, H. Tsay, Jeremy J. W. Chen, 2008).
Metabolic Engineering for Enhanced Production
The introduction of biosynthetic genes into Salvia miltiorrhiza hairy roots has successfully enhanced the production of Tanshinone, significantly improving its accumulation and demonstrating the feasibility of metabolic engineering for increasing its yield for further study and potential therapeutic use (G. Kai, Hui Xu, Congcong Zhou, P. Liao, Jianbo Xiao, Xiuqin Luo, Lijia You, L. Zhang, 2011).
Apoptosis Induction in Leukemia Cells
Tanshinone I has been reported to induce apoptosis in monocytic leukemia cells, involving the down-regulation of telomerase activity, activation of caspase-3, and down-regulation of the anti-apoptotic gene Survivin. This highlights its potential as an adjunctive reagent in leukemia treatment (Xiao-dan Liu, Rui-fang Fan, Yong Zhang, Hong-Zhi Yang, Zhigang Fang, Weibing Guan, D. Lin, Ruo-zhi Xiao, Ren-wei Huang, Heqing Huang, Peiqing Liu, Jia-Jun Liu, 2010).
Neuroprotection in Parkinson's Disease
Tanshinone I has been found to selectively suppress pro-inflammatory gene expression in activated microglia and prevent nigrostriatal dopaminergic neurodegeneration in a mouse model of Parkinson's disease. This suggests a potential therapeutic application for neuroprotection and the treatment of neurodegenerative diseases (Shao-xia Wang, Haoran Jing, Hongyun Yang, Zhidong Liu, Hong-Min Guo, Lijuan Chai, Li-min Hu, 2015).
Safety And Hazards
Future Directions
Tanshinone I has been shown to possess favorable activities including anti-oxidative stress, regulation of cell autophagy or apoptosis, inhibition of inflammation, etc . Future research could focus on improving its potency, water solubility, and bioavailability, and using it as a platform for drug discovery to generate high-quality drug candidates with unique targets and enhanced drug properties .
properties
IUPAC Name |
1,6-dimethylnaphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGAZQPHXLWMOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C4=C3OC=C4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972247 | |
Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tanshinone I | |
CAS RN |
568-73-0 | |
Record name | Tanshinone I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tanshinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tanshinone I | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16886 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,6-Dimethylphenanthro[1,2-b]furan-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TANSHINONE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03UUH3J385 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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